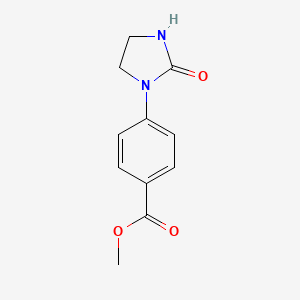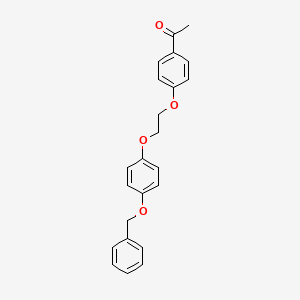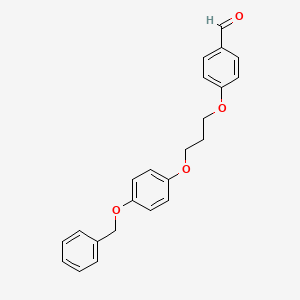
Ácido 4-benciloxi-3-fluorobenzoico
Descripción general
Descripción
4-Benzyloxy-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Ácido 4-benciloxi-3-fluorobenzoico: se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para crear compuestos biarílicos. Estos compuestos son importantes en los productos farmacéuticos y agroquímicos. La presencia del átomo de flúor puede influir significativamente en las propiedades electrónicas de la estructura biarílica, lo que podría conducir a compuestos con mayor actividad biológica .
Agentes antituberculosos
Los derivados del ácido 4-benciloxi-3-fluorobenzoico, como las hidrazonas, se han estudiado por su actividad antituberculosa. Estos compuestos han mostrado efectos inhibidores contra Mycobacterium tuberculosis, y algunos derivados han demostrado altos niveles de inhibición, lo cual es crucial en la lucha contra las cepas resistentes de tuberculosis .
Reactivos de fluoración
El compuesto sirve como reactivo de fluoración, proporcionando una fuente de flúor en diversas síntesis químicas. Los compuestos fluorados tienen varias aplicaciones en química medicinal debido a su capacidad para modular la actividad biológica de las moléculas .
Síntesis de compuestos bioactivos
El ácido 4-benciloxi-3-fluorobenzoico es un precursor en la síntesis de compuestos bioactivos. Sus derivados se han explorado para diversas actividades biológicas, incluidas las propiedades antimicrobianas, anticonvulsivas y antiinflamatorias .
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-3-fluorobenzoic acid in chemical reactions is largely dependent on the specific reaction conditions and the other reactants involved. In the case of the reaction with benzoate dioxygenase, the enzyme catalyzes the cis-dihydroxylation of the aromatic ring of the substrate .
Safety and Hazards
As with any chemical compound, handling 4-Benzyloxy-3-fluorobenzoic acid requires caution. Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .
Direcciones Futuras
The future directions for the use of 4-Benzyloxy-3-fluorobenzoic acid are likely to be influenced by ongoing research into its properties and potential applications. Given its role in organic synthesis, it may find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
3-fluoro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWULIMSISXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595976 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152552-64-2 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)



![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)




